PD(II) Meso-tetra(4-carboxyphenyl)porphine

Phosphorescence lifetime Dual emission Oxygen sensing probe

Preclinical oxygen sensing requires a phosphor with millisecond lifetime dynamic range across 0-160 mmHg pO₂. Many Ru-based probes lack the sensitivity for fine tissue gradients, while PtTCPP offers no ratiometric correction. PdTCPP solves this: a palladium(II)-metallated tetracarboxyphenylporphyrin providing: - Room-temperature phosphorescence (710 nm) with 10-100 μs in vivo lifetime - Simultaneous oxygen-insensitive fluorescence (510/616 nm) for internal reference - Four carboxyl groups for EDC/NHS surface anchoring or MOF synthesis - Validated quenching calibrations vs. albumin, pH, temperature

Molecular Formula C48H28N4O8Pd
Molecular Weight 895.2 g/mol
Cat. No. B12348867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD(II) Meso-tetra(4-carboxyphenyl)porphine
Molecular FormulaC48H28N4O8Pd
Molecular Weight895.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pd+2]
InChIInChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2
InChIKeyPRCLVHYMQQEINC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd(II) Meso-tetra(4-carboxyphenyl)porphine – Overview and Photophysical Identity


Pd(II) meso-tetra(4-carboxyphenyl)porphine (PdTCPP, CAS 94288-44-5) is a palladium(II)-metallated tetracarboxyphenylporphyrin with the molecular formula C₄₈H₂₈N₄O₈Pd and a molecular weight of 895.18 g·mol⁻¹ . The compound serves as a phosphorescent oxygen sensor, photosensitizer for photodynamic therapy, and functional linker in metal–organic frameworks . The four peripheral carboxyphenyl substituents impart moderate aqueous solubility via carboxylate deprotonation at physiological pH and provide anchoring points for covalent attachment to surfaces or molecular scaffolds . PdTCPP exhibits strong room-temperature phosphorescence with average lifetimes spanning 0.412–0.844 ms in ionic liquids and 650 μs (deoxygenated) to ~16 μs (air-saturated) when albumin-bound, making it one of the most extensively calibrated phosphors for biological oxygen measurements .

Why Generic Metalloporphyrin or Ru-Complex Substitution Fails


Despite sharing the tetrakis(4-carboxyphenyl)porphyrin (TCPP) ligand framework, the identity of the central metal ion dictates the photophysical mechanism and quantitative sensing performance to a degree that precludes generic substitution. The heavy-atom effect of palladium(II) accelerates intersystem crossing by orders of magnitude relative to free-base (H₂TCPP) and zinc(II) analogs, converting the excited-state decay channel from fluorescence-dominated to phosphorescence-dominated with lifetimes in the hundreds of nanoseconds to millisecond regime . Even within the noble-metal TCPP series, Pd(II) and Pt(II) complexes differ in phosphorescence lifetime (752 vs. 585 ns), emission wavelength (710 vs. 679 nm), and the presence or absence of residual fluorescence, which directly impacts ratiometric sensing capability . Compared with the ruthenium-polypyridyl oxygen probe [Ru(Phen)₃]²⁺, PdTCPP offers a ~100-fold broader phosphorescence lifetime dynamic range in vivo but also exhibits approximately two orders of magnitude higher dark cytotoxicity, a trade-off that must be matched to the specific application . Consequently, protocols calibrated for PdTCPP cannot be executed with PtTCPP, H₂TCPP, ZnTCPP, or Ru-complex substitutes without re-validation of every quantitative assay parameter.

Quantitative Differentiation Against Closest Analogs and Alternatives


Phosphorescence Lifetime and Dual Emission vs. PtTCPP

In air-equilibrated solutions at 298 K, PdTCPP (compound 2c) displays phosphorescence with λ_max = 710 nm and a lifetime τ = 752 ns, alongside measurable fluorescence at λ_max = 510 and 616 nm (τ < 1 ns). The Pt(II) analog (compound 2d) shows exclusively phosphorescence (λ_max = 679 nm, τ = 585 ns) with no detectable fluorescence .

Phosphorescence lifetime Dual emission Oxygen sensing probe

Oxygen Quenching Sensitivity and Response Time vs. PtTCPP and H₂TCPP

The phosphorescence intensity ratio I₀/I₁₀₀ (100% argon vs. 100% oxygen) for chemisorbed TCPP films on alumina was measured as 17.7 for PdTCPP, 16.5 for PtTCPP, and 2.58 for metal-free H₂TCPP. Corresponding response times from argon-saturated to oxygen-saturated conditions were 36 s (PdTCPP), 8.6 s (PtTCPP), and 3.4 s (H₂TCPP) .

Oxygen sensor Stern-Volmer quenching Phosphorescence intensity ratio

In Vivo Oxygen Sensing Dynamic Range vs. [Ru(Phen)₃]²⁺

In the chick chorioallantoic membrane (CAM) model exposed to varying pO₂ levels, PdTCPP phosphorescence lifetimes ranged from 10 to 100 μs, whereas [Ru(Phen)₃]²⁺ lifetimes spanned only 0.6–1 μs under identical experimental conditions .

In vivo oximetry Phosphorescence lifetime Tissue oxygen mapping

Singlet Oxygen Generation and Dark Cytotoxicity vs. [Ru(Phen)₃]²⁺

Both PdTCPP and [Ru(Phen)₃]²⁺ possess significant and comparable quantum yields for singlet oxygen (¹O₂) generation, yet the dark (non-irradiated) cytotoxicity of PdTCPP is approximately two orders of magnitude greater than that of the ruthenium complex .

Singlet oxygen quantum yield Phototoxicity Biological oxygen probe safety

Aqueous Processability via Peripheral Carboxylate Groups

PdTCPP is soluble in basic aqueous solutions (pH ≥ 8) due to deprotonation of its four meso-carboxyphenyl groups, and is also readily dissolved in polar organic solvents such as DMF and DMSO . In contrast, the non-carboxylated structural analog Pd(II) meso-tetraphenylporphine (PdTPP) is essentially insoluble in water across the entire pH range and requires strictly organic media for processing .

Water solubility Carboxylate functionalization Bioconjugation chemistry

Procurement-Driven Application Scenarios


High-Resolution Time-Resolved Tissue Oximetry

In preclinical and clinical research requiring spatially resolved pO₂ mapping across the full physiological range (0–160 mmHg), PdTCPP is the preferred phosphor. Its in vivo phosphorescence lifetime spans 10–100 μs, approximately 100-fold broader than the 0.6–1 μs range of [Ru(Phen)₃]²⁺, enabling fine discrimination of tissue oxygenation gradients in tumor microenvironments, retinal vasculature, and cortical perfusion studies . The compound has been thorougly calibrated for oxygen-dependent quenching as a function of albumin concentration, pH, ionic strength, and temperature, providing absolute, laboratory-independent pO₂ readouts .

Ratiometric Self-Referenced Optical Oxygen Sensors

PdTCPP is uniquely suited for ratiometric oxygen-sensing device architectures that require two spectrally separable emission bands from a single luminophore. Unlike PtTCPP, which emits exclusively phosphorescence, PdTCPP simultaneously produces fluorescence (510 and 616 nm) and phosphorescence (710 nm) at room temperature . The oxygen-insensitive fluorescence signal serves as an internal reference, correcting for probe concentration, excitation intensity fluctuations, and optical path length variations, thereby improving measurement accuracy and long-term sensor stability in industrial dissolved-oxygen monitoring and bioprocess control.

Covalent Surface Immobilization and MOF Integration

The four peripheral carboxylic acid groups of PdTCPP enable direct covalent anchoring to amine-functionalized surfaces (e.g., silanized glass, optical fibers, or alumina plates) via standard EDC/NHS coupling chemistry without requiring linker molecules . The same carboxylate functionality allows PdTCPP to serve as a ligand in Zr- and Ti-based porphyrinic MOFs, where it functions simultaneously as a structural building block and a visible-light photosensitizer. When incorporated into UiO-66-(NH₂)₂, the PdTCPP⊂MOF hybrid achieves a photocatalytic H₂ production rate of 1152 μmol·g⁻¹·h⁻¹ with a quantum yield of 1.21% at 400 nm . This dual role is inaccessible to non-carboxylated porphyrins such as PdTPP.

Combined Photodynamic Therapy and Oxygen Monitoring

In experimental oncology, PdTCPP can serve as a single-agent platform for simultaneous photodynamic therapy (PDT) and treatment-monitoring via oxygen-dependent phosphorescence quenching. Its singlet oxygen quantum yield is comparable to that of established Ru-based photosensitizers, yet its dark cytotoxicity is approximately 100-fold higher, which can be therapeutically favorable when localized to tumor tissue . The same phosphorescence signal used for pO₂ readout can report on treatment-induced oxygen depletion, providing real-time feedback on PDT efficacy. However, the elevated phototoxicity profile documented in retinal vasculature studies demands rigorous light-dosimetry control .

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